2-噻吩-2-基-3H-苯并咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

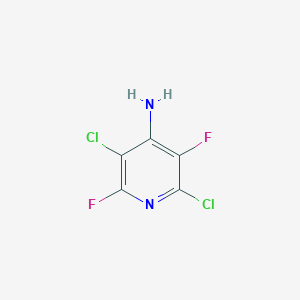

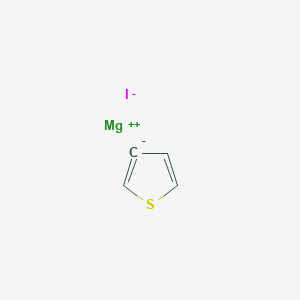

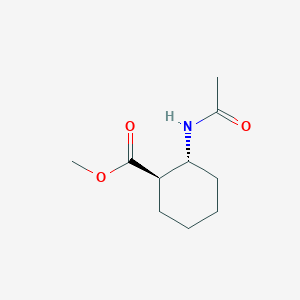

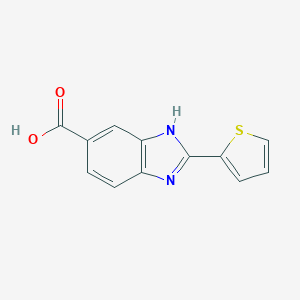

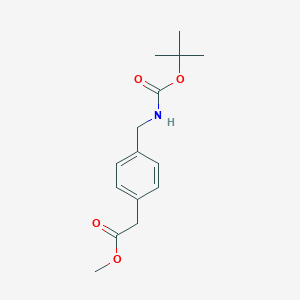

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a compound of interest due to its structural significance in organic chemistry. The compound consists of a benzimidazole core substituted with a thiophene ring and a carboxylic acid function. This structure is notable for its potential applications in materials science and pharmacology, although this response will focus on its chemical aspects excluding its drug applications and side effects.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives typically involves cyclization reactions of o-phenylenediamine with carboxylic acids in the presence of catalysts. The process can be enhanced by using polyphosphoric acid or other dehydrating agents to facilitate ring closure (Lee, Jeoung, & Lee, 1996). Furthermore, the Weidenhagen reaction followed by N-methylation is another approach for synthesizing related compounds, demonstrating versatility in functional group transformations (El’chaninov, Aleksandrov, & Simonov, 2016).

Molecular Structure Analysis

The molecular structure of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid derivatives is characterized by non-covalent interactions, such as CH⋯N and CH⋯π, stabilizing the crystal structure. X-ray crystallography and DFT computational studies confirm the planar nature of the benzimidazole core and the positioning of substituents (Madan Kumar et al., 2020).

科学研究应用

DNA结合和荧光染色

2-噻吩-2-基-3H-苯并咪唑-5-羧酸及其类似物,类似于合成染料Hoechst 33258,由于它们对双链B-DNA的小沟具有很强的亲和力,特别是富含AT序列的区域,因此在DNA结合方面具有应用。这种特性被利用在荧光DNA染色中,这些化合物在细胞生物学中用于染色体和细胞核染色,以及流式细胞术分析核DNA含量值。衍生物易于进入细胞的能力使它们在各种生物学和医学研究应用中具有价值(Issar & Kakkar, 2013)。

合成方法和化学反应

讨论中的化合物是苯并咪唑的更广泛家族的一部分,通过各种化学反应合成,包括Knoevenagel缩合。这些方法突显了苯并咪唑在生成具有生物活性分子方面的多功能性。特别是Knoevenagel缩合是创建α,β-不饱和酮/羧酸的关键反应,这对于抗癌应用的药物发现至关重要。这种反应在合成具有生物学上引人注目的分子方面的实用性突显了2-噻吩-2-基-3H-苯并咪唑-5-羧酸及其衍生物在药物化学中的重要性(Tokala, Bora, & Shankaraiah, 2022)。

光电材料

含有苯并咪唑单元的化合物,包括噻吩类似物,已被研究用于光电材料的应用。苯并咪唑衍生物在电子器件、发光元件、光电转换元件和图像传感器中的合成和应用展示了这些化合物在新型光电材料开发中的潜力。将苯并咪唑和噻吩片段并入π-扩展共轭体系已被证明对于创造具有理想光电和电致发光性能的材料非常有价值,突显了2-噻吩-2-基-3H-苯并咪唑-5-羧酸衍生物在该领域的实用性(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

未来方向

Benzimidazole derivatives, such as “2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on modifying the functional groups on the benzimidazole core structure to improve its bioactivities .

作用机制

- This compound belongs to the class of benzimidazoles, which are heterocyclic molecules containing a benzene ring fused with an imidazole ring .

- One potential target could be DNA or RNA polymerases, as benzimidazoles are known to inhibit nucleic acid synthesis .

- Benzimidazoles can impact various pathways. For instance:

- Microtubule Disruption : Some benzimidazoles inhibit microtubule assembly, affecting cell division and motility .

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties .

- Antimicrobial Effects : Benzimidazoles have demonstrated antimicrobial activity against bacteria, fungi, and parasites .

- Anti-Inflammatory Properties : They may modulate inflammatory responses .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

属性

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAEALJFFNPFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406809 |

Source

|

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

174422-11-8 |

Source

|

| Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)